molecular formula C15H24N2S B11800276 2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine

2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11800276
M. Wt: 264.4 g/mol
InChI Key: NLSHNIWLKQEJFO-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an isopropylthio group attached to the second position of the pyridine ring and a 1-propylpyrrolidin-2-yl group attached to the third position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.

    Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group on the pyridine ring.

    Attachment of the 1-Propylpyrrolidin-2-yl Group: This step involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine derivatives.

Scientific Research Applications

2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and chemical properties.

    Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

    2-(Methylthio)-3-(1-propylpyrrolidin-2-yl)pyridine: This compound has a methylthio group instead of an isopropylthio group.

    2-(Isopropylthio)-3-(1-ethylpyrrolidin-2-yl)pyridine: This compound has an ethyl group instead of a propyl group on the pyrrolidine ring.

    2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)quinoline: This compound has a quinoline ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-3-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C15H24N2S/c1-4-10-17-11-6-8-14(17)13-7-5-9-16-15(13)18-12(2)3/h5,7,9,12,14H,4,6,8,10-11H2,1-3H3

InChI Key

NLSHNIWLKQEJFO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)SC(C)C

Origin of Product

United States

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